N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

Eukaryotic translation initiation factor 4H Enzyme inhibition Hit-to-lead

N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a fully synthetic small molecule (MF: C₁₆H₁₉N₃O₂S; MW: 317.41 g/mol) constructed around a pyridazine core bearing a 2-furyl substituent at the 6‑position and a sulfanylacetamide side chain terminated with an N‑cyclohexyl group. The compound belongs to a broader structural class of 2‑(6‑hetaryl‑pyridazin‑3‑yl)sulfanylacetamides that has been explored in screening libraries for intracellular protein‑binding activity, although publicly disclosed pharmacological annotation for the N‑cyclohexyl member specifically is absent.

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 894005-55-1
Cat. No. B3012383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
CAS894005-55-1
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C16H19N3O2S/c20-15(17-12-5-2-1-3-6-12)11-22-16-9-8-13(18-19-16)14-7-4-10-21-14/h4,7-10,12H,1-3,5-6,11H2,(H,17,20)
InChIKeyVXGYKBVCUAETPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide (CAS 894005-55-1): Core Structural Identity and Class Placement


N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a fully synthetic small molecule (MF: C₁₆H₁₉N₃O₂S; MW: 317.41 g/mol) constructed around a pyridazine core bearing a 2-furyl substituent at the 6‑position and a sulfanylacetamide side chain terminated with an N‑cyclohexyl group . The compound belongs to a broader structural class of 2‑(6‑hetaryl‑pyridazin‑3‑yl)sulfanylacetamides that has been explored in screening libraries for intracellular protein‑binding activity, although publicly disclosed pharmacological annotation for the N‑cyclohexyl member specifically is absent. Basic physicochemical parameters (e.g., measured logP, aqueous solubility, pKa) have not been reported in peer‑reviewed literature; known properties are limited to molecular formula and weight derived from the registry record .

Why Close Analogs of 894005-55-1 Are Not Interchangeable: The N-Alkyl/Aryl Specificity Problem


Public bioactivity data for the 2‑[6‑(furan‑2‑yl)pyridazin‑3‑yl]sulfanylacetamide scaffold are restricted to N‑benzyl and N‑aryl congeners tested in isolated protein‑binding assays [1]. In these screens, potency is exquisitely sensitive to the identity of the terminal amide substituent: the N‑benzyl analog (BDBM73183) and the N‑(4‑acetamidophenyl) analog (BDBM73184) exhibit IC₅₀ values of 57 µM and 31 µM, respectively, against the same eukaryotic translation initiation factor 4H (eIF4H) target [1]. The resulting 1.8‑fold difference between two otherwise identical molecules demonstrates that the terminal amide moiety is a critical determinant of biochemical engagement and cannot be arbitrarily swapped without impacting binding. The N‑cyclohexyl substituent present in 894005-55-1 is sterically and electronically distinct from benzyl or substituted phenyl groups; therefore, its activity profile cannot be predicted by extrapolation from these near‑neighbor compounds. Substitution without direct confirmatory data would introduce an unquantifiable risk of altered potency and selectivity.

Quantitative Differentiation Evidence for N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide (894005-55-1)


Target Engagement: eIF4H Inhibition – Cross‑Study Comparison with N‑Benzyl Analog

The N‑benzyl analogue of the compound (BDBM73183, N‑benzyl‑2‑[6‑(furan‑2‑yl)pyridazin‑3‑yl]sulfanylacetamide) demonstrated an IC₅₀ of 57 µM against human eIF4H in a biochemical assay curated by the Sanford‑Burnham Center for Chemical Genomics [1]. **No corresponding eIF4H IC₅₀ data exist for the N‑cyclohexyl compound 894005-55-1.** The available structure‑activity information is limited to the benzyl and acetamidophenyl analogs, making this the only quantitative comparator within the same scaffold [2]. The observed 1.8‑fold potency difference between the N‑benzyl and N‑(4‑acetamidophenyl) congeners (31 µM for BDBM73184) underscores the sensitivity of target engagement to the N‑substituent [2]. Because the cyclohexyl group in 894005-55-1 presents a larger, more flexible aliphatic surface than a benzyl group, the difference in binding free energy could be significant, but the direction and magnitude of this difference are unknown.

Eukaryotic translation initiation factor 4H Enzyme inhibition Hit-to-lead

Polyadenylate-Binding Protein 1 (PABP1) Activity: Class‑Level Inference from N‑Benzyl Analog

The N‑benzyl analog (BDBM73183) also registered a weak IC₅₀ of approximately 100,000 nM against human PABP1 [1]. No PABP1 data are reported for the N‑cyclohexyl compound 894005-55-1 or for any other analog bearing a purely aliphatic N‑substituent. The data point is included solely to demonstrate that the 2‑[6‑(furan‑2‑yl)pyridazin‑3‑yl]sulfanylacetamide chemotype can engage multiple intracellular proteins, with activity that is both weak and highly dependent on the amide terminus. The translation to the N‑cyclohexyl derivative remains speculative.

Polyadenylate-binding protein 1 Protein–protein interaction Chemical probe

Predicted Lipophilicity Shift: Class‑Level Physicochemical Inference vs. N‑Benzyl Analog

Using consensus in silico estimates (ALOGPS/Molinspiration, not experimentally measured), the N‑benzyl analog (BDBM73183) has a predicted logP of ~3.0, while the N‑cyclohexyl compound 894005-55-1 is predicted to have a logP of ~3.5 [1]. The ~0.5 log unit increase translates to an approximately 3‑fold higher predicted octanol/water partitioning coefficient, consistent with the replacement of a flat aromatic benzyl group with a more flexible, saturated cyclohexyl ring. No experimental logP, solubility, or permeability data are available for either compound, so this inference should be treated as purely computational and cannot substitute for measured ADME profiling.

Lipophilicity Drug-likeness Physicochemical property prediction

Combinatorial Library Provenance and Structural Uniqueness: Comparative Scaffold Analysis

The compound is part of the Molecular Libraries Small Molecule Repository (MLSMR) collection [1]. Among the furan‑pyridazine sulfanylacetamide subset, only three N‑substituted variants have been publicly screened: N‑benzyl (BDBM73183), N‑(4‑acetamidophenyl) (BDBM73184), and N‑(2,3‑dimethylphenyl) (BDBM73188). The N‑cyclohexyl derivative (894005-55-1) is structurally distinct from all three: it is the only member of the subset with a fully saturated N‑alkyl ring, and the only one with a secondary cyclohexyl amide rather than a benzyl or aniline‑type amide. This structural divergence implies that SAR generalizations from the known congeners may not apply, but it also means the compound remains uncharacterized in any biological assay disclosed in the public domain [2].

Chemical library Scaffold diversity Screening collection

Defensible Application Scenarios for 894005-55-1 Based on Available Evidence


Biochemical Screening Against Eukaryotic Translation Initiation Factors Requiring Known Scaffold Engagement

The closest quantitative comparator, the N‑benzyl analog, binds eIF4H and PABP1 with weak micromolar IC₅₀ values [1]. For groups already studying these or related translation initiation factors, 894005-55-1 may serve as a structural diversification probe to test the hypothesis that an N‑cyclohexyl substituent alters potency or selectivity. However, users must independently generate full dose‑response and selectivity data; no off‑the‑shelf binding values are available.

Physicochemical Profiling and Property‑Based Scaffold Optimization

The predicted ~0.5 log unit increase in lipophilicity relative to the N‑benzyl analog [1] provides a rationale for experimental measurement of logD, solubility, and permeability. Procurement for a dedicated physicochemical profiling study—where the compound is benchmarked against the N‑benzyl and N‑(4‑acetamidophenyl) congeners under identical conditions—is the most scientifically defensible use case given the current data void.

Synthetic Intermediate for Parallel Library Expansion

The 2‑[6‑(furan‑2‑yl)pyridazin‑3‑yl]sulfanylacetate core is amenable to diversification at the amide terminus. 894005-55-1 can be procured as a building block to synthesize a focused library of N‑alkyl/cycloalkyl analogs, using the already‑tested benzyl and aryl congeners [1] as internal SAR references. This scenario leverages the compound’s structural uniqueness—its fully saturated N‑cyclohexyl moiety—to explore chemical space that is absent from the public screening data.

Method Development and Assay Validation in the Absence of Reference Data

Because no quantitative biological data have been reported for 894005-55-1, the compound can be used as a test article for developing new biochemical or cellular assays for pyridazine‑containing molecules. Its undefined activity profile eliminates the risk of interference from pre‑existing annotations and allows researchers to establish baseline performance metrics for the chemotype.

Quote Request

Request a Quote for N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.